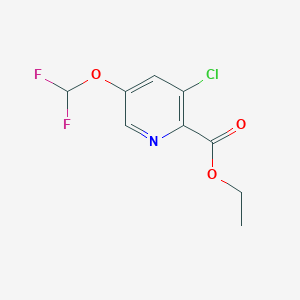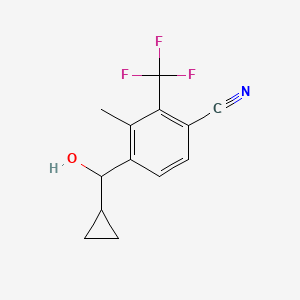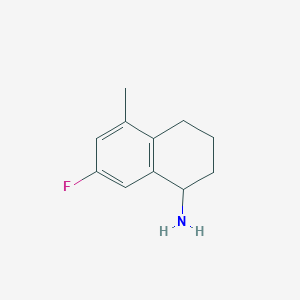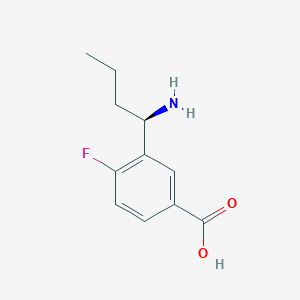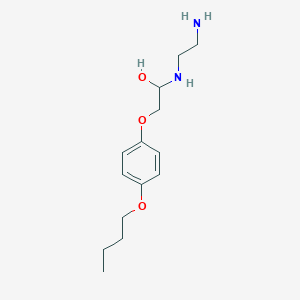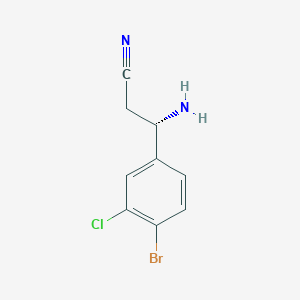![molecular formula C10H11ClF3NO B15237027 (1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)
(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzaldehyde and (S)-(-)-1-amino-2-propanol.
Condensation Reaction: The aldehyde group of 2-chloro-4-(trifluoromethyl)benzaldehyde reacts with the amino group of (S)-(-)-1-amino-2-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
相似化合物的比较
Similar Compounds
(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: A stereoisomer with different biological activity.
2,4-Dibromo-3,6-dimethyl-phenylamine: A structurally related compound with distinct chemical properties.
Uniqueness
Chirality: The (1S,2S) configuration imparts unique stereochemical properties.
Functional Groups: The presence of amino, chloro, and trifluoromethyl groups contributes to its distinct reactivity and applications.
This detailed article provides a comprehensive overview of (1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H11ClF3NO |
|---|---|
分子量 |
253.65 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
InChI 键 |
DHBOVKQSAWFJOG-SSDLBLMSSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
规范 SMILES |
CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



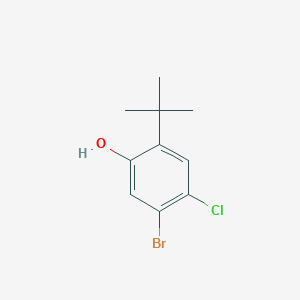

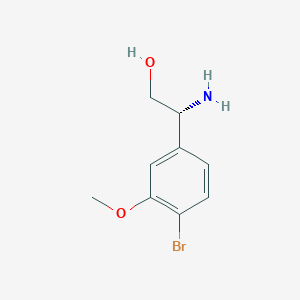
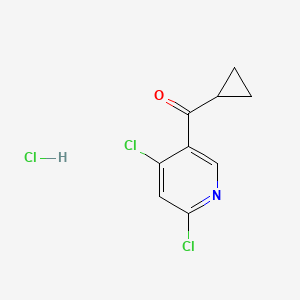
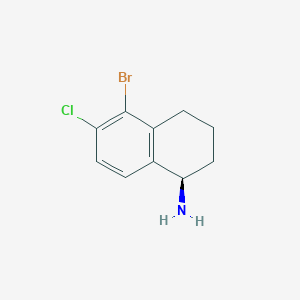
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)

